molecular formula C7H2BrClFN B7988722 3-Chloro-2-fluoro-6-bromobenzonitrile CAS No. 1779124-51-4

3-Chloro-2-fluoro-6-bromobenzonitrile

Cat. No.: B7988722
CAS No.: 1779124-51-4
M. Wt: 234.45 g/mol
InChI Key: HBZBMSOXIOOFED-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-bromobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine, fluorine, and bromine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-bromobenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of benzonitrile derivatives. For instance, starting with 3-chlorobenzonitrile, selective bromination and fluorination can be achieved using appropriate reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-bromobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling reactions: Palladium catalysts with boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

3-Chloro-2-fluoro-6-bromobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-bromobenzonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic ring, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-6-bromobenzonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern provides distinct electronic and steric properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

6-bromo-3-chloro-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZBMSOXIOOFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275807
Record name Benzonitrile, 6-bromo-3-chloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779124-51-4
Record name Benzonitrile, 6-bromo-3-chloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779124-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 6-bromo-3-chloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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